2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid
Description
Properties
IUPAC Name |
2-[(5-amino-3-methyl-1,2,4-triazol-1-yl)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-4-10-8(9)12(11-4)3-5(7(15)16)2-6(13)14/h5H,2-3H2,1H3,(H,13,14)(H,15,16)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCNMLICEBTHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid typically involves the following steps:
Formation of 1H-1,2,4-triazole: The starting material is often a hydrazine derivative, which undergoes cyclization with a carboxylic acid or its derivatives to form the triazole ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the triazole intermediate.
Methylation: The methyl group is introduced by reacting the triazole intermediate with a methylating agent such as methyl iodide.
Attachment of Butanedioic Acid: The final step involves the esterification or amidation reaction to attach the butanedioic acid moiety to the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, nitroso derivatives.
Reduction Products: Amines, amides.
Substitution Products: Alkylated triazoles, hydroxylated triazoles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring which is known for its diverse biological activities. The synthesis of this compound often involves innovative methods such as microwave-assisted nucleophilic ring opening and intramolecular cyclization techniques. Recent studies have successfully demonstrated the synthesis of N-substituted derivatives through various pathways that leverage the reactivity of the triazole group .
Table 1: Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Microwave-assisted | Utilizes microwave irradiation for rapid synthesis of derivatives. |
| Nucleophilic opening | Involves the reaction of succinic anhydride with aminoguanidine. |
| Intramolecular cyclization | Cyclization of the triazole ring to form stable products. |
The biological significance of 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid primarily stems from the triazole moiety, which exhibits antifungal and antibacterial properties. Compounds containing triazole rings are often investigated for their ability to inhibit specific enzymes involved in fungal cell wall synthesis and other metabolic pathways.
Case Study: Antifungal Activity
Research has indicated that derivatives of 5-amino-1H-1,2,4-triazoles can effectively inhibit fungal growth. For instance, a study demonstrated that modifications to the triazole structure could enhance antifungal potency against strains such as Candida albicans and Aspergillus species .
Applications in Medicinal Chemistry
Due to its promising biological properties, this compound is being explored for various medicinal applications:
A. Antimicrobial Agents
The triazole derivatives are being developed as new classes of antifungal agents that can overcome resistance observed in traditional treatments.
B. Anticancer Research
Emerging studies suggest that triazole compounds may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis.
Agricultural Applications
In addition to medicinal uses, this compound is being investigated for its potential as a plant growth regulator or fungicide in agriculture. The ability of triazole compounds to modulate plant metabolism can lead to enhanced growth and yield.
Mechanism of Action
The mechanism by which 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group and the triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Triazole Derivatives with Varied Acid Chains
Key Insight : Chain length influences solubility and target binding. The target compound’s succinic acid chain balances hydrophilicity and steric bulk, whereas shorter chains (e.g., acetic acid) may limit solubility in polar media.
Substituent Variations on the Triazole Core
Key Insight: Amino and methyl substituents on the triazole may enhance hydrogen bonding and stability compared to bulkier groups (e.g., chlorophenoxy in Triadimefon). Sulfanyl groups (as in Enamine’s compound) could introduce redox-active properties.
Physicochemical and Pharmacokinetic Properties
Key Insight : The target compound’s lower molecular weight and dual carboxylic acids may favor renal excretion over hepatic metabolism.
Biological Activity
The compound 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid is a derivative of triazole, a class of compounds known for their diverse biological activities, particularly in antifungal and antibacterial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring : Starting from appropriate precursors like 3-methylthio-1H-1,2,4-triazole.
- Substitution reactions : The amino group is introduced to yield the final product.
- Characterization : Techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has shown promising activity against various fungal strains, particularly Candida albicans. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values as low as against C. albicans, indicating strong antifungal efficacy .
- In vivo studies on murine models showed effective doses around , significantly improving survival rates in infected subjects compared to control groups .
The antifungal mechanism primarily involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death .
Comparative Efficacy
A comparative analysis of various triazole derivatives reveals that this compound exhibits superior antifungal activity relative to traditional agents like fluconazole. The following table summarizes key findings:
| Compound | MIC (µg/mL) against C. albicans | Efficacy in vivo (mg/kg) |
|---|---|---|
| Fluconazole | >30 | >100 |
| Triazole Derivative | 0.003 | 0.25 |
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Antifungal Efficacy : A study conducted by researchers demonstrated that novel triazole derivatives exhibited enhanced activity against Candida species compared to fluconazole .
- In Vivo Murine Model : Another study assessed the effectiveness of various triazole compounds in a mouse model infected with C. albicans, highlighting the significant improvement in survival rates with lower doses of the tested compounds .
Q & A
Q. How can AI-driven tools enhance synthetic route design or reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
